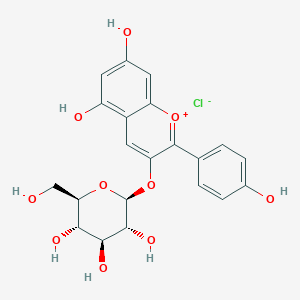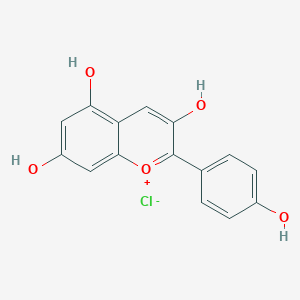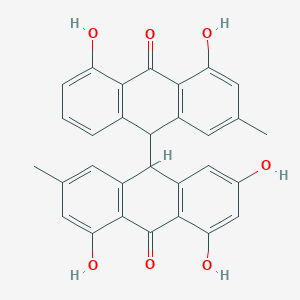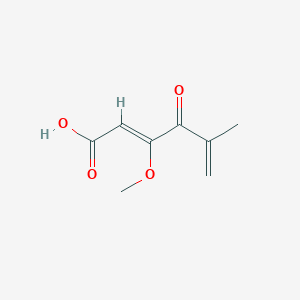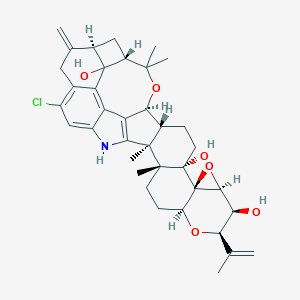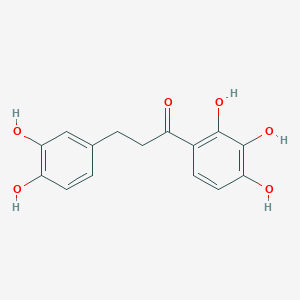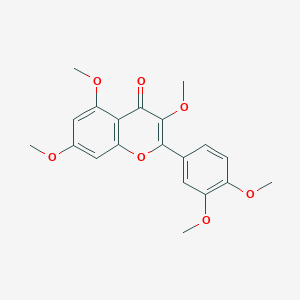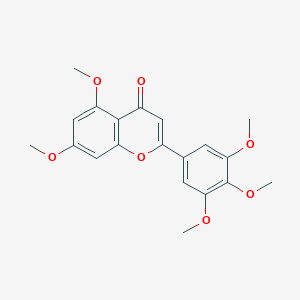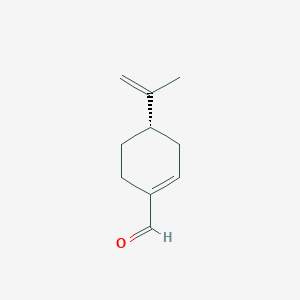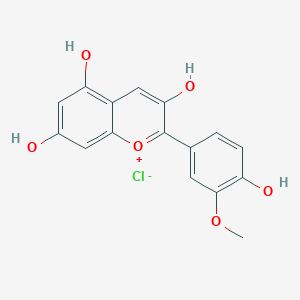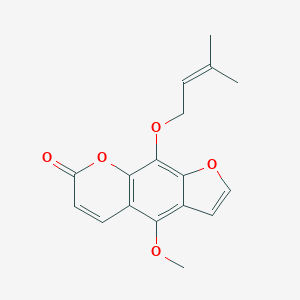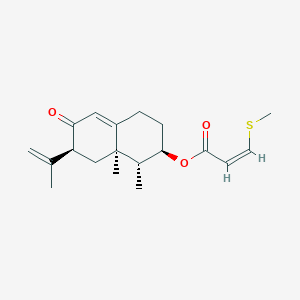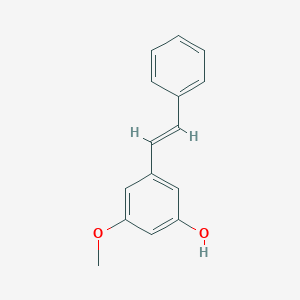
Pinosylvin methyl ether
概要
説明
Pinosylvin monomethyl ether is a methylated derivative of pinosylvin . It is a pre-infectious stilbenoid toxin used to study its properties as a fungitoxin and potential therapeutic agent . It may be used as a reference material in the analysis of stibenoid toxins .
Synthesis Analysis
Pinosylvin monomethyl ether can be synthesized from lignin-derived cinnamic acid by metabolic engineering of Escherichia coli . The process involves introducing two novel enzymes from the wood plant: stilbene synthase from Pinus pinea (PpSTS) and 4-Coumarate-CoA ligase from Populus trichocarpa (Ptr4CL4) .Molecular Structure Analysis
The molecular structure of Pinosylvin monomethyl ether consists of 32 bonds, including 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic hydroxyl, and 1 aromatic ether .Chemical Reactions Analysis
Ethers like Pinosylvin monomethyl ether are generally unreactive, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Pinosylvin monomethyl ether is a solid substance . Its empirical formula is C15H14O2, and its molecular weight is 226.27 .科学的研究の応用
Nematicidal Activity
Pinosylvin derivatives, including PME, have been found to exhibit high nematicidal activity against pine wood nematodes . This suggests that PME could be used as a natural pesticide in the forestry industry, particularly in areas affected by nematode pests .
Fungitoxin Properties
PME is a pre-infectious stilbenoid toxin used to study its properties as a fungitoxin . This indicates that PME could be used in the development of antifungal treatments or as a natural fungicide in agriculture .
Anti-Aflatoxin Activity
PME has shown strong anti-Aspergillus flavus activity and has a broad antifungal spectrum . It inhibits the spore germination of A. flavus and the accumulation of aflatoxin B1 . This suggests potential applications in food preservation and safety, where aflatoxins are a major concern .
Pharmaceutical Properties
PME is a terpenoid polyphenol compound found in the Vitaceae family and in the heartwood of Pinus spp . It provides defense mechanisms against pathogens and insects for many plants . This suggests potential applications in the development of new pharmaceuticals and therapeutic agents .
Biosynthesis Research
PME plays a key role in the biosynthesis pathway of pinosylvin stilbenoids in pine plants . Understanding the transcription factors regulating the genes in this pathway could provide important insights into the synthesis of these compounds .
Photolabile Drug Compounds
While not directly related to PME, the unique optical properties of stilbenoids, including their ability to absorb UV-light across various wavelengths, suggest potential applications as carriers of photolabile drug compounds . Further research could explore whether PME shares these properties .
作用機序
Target of Action
Pinosylvin methyl ether (PME) is a derivative of pinosylvin, a natural pre-infectious stilbenoid toxin . PME has been found to show high nematicidal activity against pine wood nematodes . It also possesses inhibitory activity against several Gram-positive bacteria, including isolates of methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium bovis BCG, and avirulent Bacillus anthracis (Sterne strain), among others .
Mode of Action
PME’s mode of action involves its interaction with the cell membrane phospholipids of the target organisms . This interaction leads to a decrease in cell membrane fluidity and an increase in permeability, resulting in the leakage of cellular contents .
Biochemical Pathways
The biosynthesis of PME in Pinus strobus L. cells is regulated by the transcription factor MYB4 . Fungal elicitor treatment boosts the production of PME in these cells . The biosynthesis involves the enhanced transcription of the PAL, 4CL, STS, PMT, and ACC genes .
Pharmacokinetics
It is known that pme is a methylated derivative of pinosylvin, which may influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of PME’s action is the inhibition of the growth of target organisms. For instance, it can inhibit the germination of Aspergillus flavus spores and the accumulation of aflatoxin B1 . In addition, PME-treated A. flavus spores exhibit a cell wall autolysis phenotype .
Action Environment
The action of PME can be influenced by environmental factors. For example, the production of PME in Pinus strobus L. cells is boosted by fungal elicitor treatment . This suggests that the presence of certain fungi in the environment can enhance the production and hence the action of PME.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-methoxy-5-[(E)-2-phenylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIXPWIEOVZVJC-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310494 | |
| Record name | Pinosylvin monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pinosylvin methyl ether | |
CAS RN |
35302-70-6, 5150-38-9 | |
| Record name | Pinosylvin monomethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35302-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinosylvin monomethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035302706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PINOSYLVIN METHYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pinosylvin monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-5-[(1E)-2-phenylethenyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the ecological role of pinosylvin methyl ether?
A: Pinosylvin methyl ether (PME) acts as a natural defense mechanism in certain plants, primarily conifers like Scots pine [] and green alder []. It deters feeding by herbivores, notably snowshoe hares []. This is particularly important for protecting vulnerable parts of the plants, such as winter buds, from being consumed [].
Q2: How does pinosylvin methyl ether affect snowshoe hare feeding?
A: Studies show that PME is a strong feeding deterrent for snowshoe hares [, ]. The concentration of PME found in different parts of green alder, for example, directly correlates with its palatability to hares. Specifically, the high PME levels in winter buds and male catkins make them undesirable food sources for hares []. Interestingly, the internode sections of green alder lack this PME-based defense, suggesting a multi-level defense strategy within the plant [].
Q3: Beyond its ecological role, does pinosylvin methyl ether have potential medical applications?
A: Recent research has identified PME as a potential therapeutic agent for castration-resistant prostate cancer (CRPC) []. High-throughput screening of various compounds revealed PME's ability to inhibit the proliferation of androgen-ablated prostate cancer cells []. While further investigation is needed, this discovery highlights PME as a promising candidate for CRPC treatment.
Q4: How does exposure to ozone impact the production of pinosylvin methyl ether in plants?
A: Ozone exposure, particularly at elevated levels, can trigger a stress response in plants like Scots pine []. This stress response is linked to the increased production of PME, alongside the upregulation of enzymes involved in its biosynthesis, like stilbene synthase (STS) []. Interestingly, the presence of UV-B radiation alongside ozone seems to amplify the transient production of PME in Scots pine needles [].
Q5: How does the structure of pinosylvin methyl ether relate to its biological activity?
A: While specific structure-activity relationship (SAR) studies focusing solely on PME modifications and their impact on activity, potency, and selectivity are limited in the provided research, it's known that PME belongs to the stilbenoid family [, ]. Stilbenoids are a class of compounds known for diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. PME's belonging to this family provides a basis for further SAR studies to optimize its properties for therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




